molecular formula C10H12N2O2 B6210713 2H-Benzimidazol-2-one,1-ethyl-1,3-dihydro-5-methoxy-(9CI) CAS No. 58533-59-8

2H-Benzimidazol-2-one,1-ethyl-1,3-dihydro-5-methoxy-(9CI)

Cat. No.: B6210713
CAS No.: 58533-59-8
M. Wt: 192.2
InChI Key:
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Description

2H-Benzimidazol-2-one,1-ethyl-1,3-dihydro-5-methoxy-(9CI): is a heterocyclic organic compound. It belongs to the benzimidazole family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with o-phenylenediamine and ethyl chloroformate.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The mixture is heated under reflux conditions to facilitate the formation of the benzimidazole ring.

Industrial Production Methods:

    Large-Scale Synthesis: Industrial production involves similar steps but on a larger scale, often using continuous flow reactors to ensure consistent quality and yield.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation Products: Oxidized derivatives of the benzimidazole ring.

    Reduction Products: Reduced forms of the compound, often leading to the formation of amines.

    Substitution Products: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.

    Material Science: It is employed in the synthesis of advanced materials with specific properties.

Biology:

    Enzyme Inhibition: The compound acts as an inhibitor for certain enzymes, making it useful in studying enzyme kinetics and mechanisms.

    Antimicrobial Activity: It exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

Medicine:

    Drug Development: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Pharmacology: It is used in pharmacological studies to understand its interaction with biological targets.

Industry:

    Chemical Manufacturing: The compound is used as an intermediate in the synthesis of other complex molecules.

    Agriculture: It is explored for its potential use in agrochemicals to protect crops from pests and diseases.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Inhibition: The compound binds to the active site of enzymes, blocking their activity and affecting metabolic pathways.

    Receptor Interaction: It interacts with specific receptors on cell surfaces, modulating signal transduction pathways.

Mechanism:

    Binding: The compound forms hydrogen bonds and hydrophobic interactions with its target, stabilizing the complex.

    Inhibition: By occupying the active site, it prevents the substrate from binding, thereby inhibiting the enzyme’s function.

Comparison with Similar Compounds

  • 2H-Benzimidazol-2-one,1-ethyl-1,3-dihydro-5-methyl-(9CI)
  • 2H-Benzimidazol-2-one,1-ethyl-1,3-dihydro-5-chloro-(9CI)

Comparison:

  • Structural Differences: The presence of different substituents (methoxy, methyl, chloro) at the 5-position.
  • Biological Activity: Each compound exhibits unique biological activities due to the nature of the substituent.
  • Chemical Properties: Variations in solubility, stability, and reactivity based on the substituent.

Uniqueness:

  • Methoxy Group: The methoxy group at the 5-position imparts specific electronic and steric effects, influencing the compound’s reactivity and interaction with biological targets.
  • Versatility: The compound’s ability to undergo various chemical reactions makes it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

3-ethyl-6-methoxy-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-3-12-9-5-4-7(14-2)6-8(9)11-10(12)13/h4-6H,3H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIOLNBPPYXYIAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)OC)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58533-59-8
Record name 1-ethyl-5-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one
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